Methyl 4-chlorophenylacetate
CAS No.: 52449-43-1
Cat. No.: VC21070946
Molecular Formula: C9H9ClO2
Molecular Weight: 184.62 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 52449-43-1 |
---|---|
Molecular Formula | C9H9ClO2 |
Molecular Weight | 184.62 g/mol |
IUPAC Name | methyl 2-(4-chlorophenyl)acetate |
Standard InChI | InChI=1S/C9H9ClO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 |
Standard InChI Key | WWIYGBWRUXQDND-UHFFFAOYSA-N |
SMILES | COC(=O)CC1=CC=C(C=C1)Cl |
Canonical SMILES | COC(=O)CC1=CC=C(C=C1)Cl |
Physical and Chemical Properties
Methyl 4-chlorophenylacetate (CAS: 52449-43-1) exists as a clear colorless to light yellow liquid at room temperature with distinct physical and chemical characteristics that make it valuable for various applications. Its fundamental properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of Methyl 4-chlorophenylacetate
Property | Value |
---|---|
Molecular Formula | C₉H₉ClO₂ |
Molecular Weight | 184.62 g/mol |
Physical State (20°C) | Liquid |
Appearance | Clear colorless to light yellow liquid |
Density | 1.2±0.1 g/cm³ |
Boiling Point | 240.3±15.0 °C at 760 mmHg |
115 °C at 6 mmHg | |
Flash Point | 108.8±15.8 °C |
250 °C | |
Refractive Index | 1.522-1.524 (20°C, 589 nm) |
Vapor Pressure | 0.0±0.5 mmHg at 25°C |
LogP | 2.56 |
PSA | 26.30000 |
Solubility | Soluble in chloroform, DCM, methanol |
Specific Gravity (20/20) | 1.20 |
The compound demonstrates moderate polarity as indicated by its LogP value of 2.56, which explains its solubility profile in organic solvents . The relatively high boiling point suggests significant intermolecular forces, typical for esters with aromatic substituents . For optimal stability, the compound should be stored in a cool, dark place, preferably below 15°C, as recommended by chemical suppliers .
Chemical Structure and Identification
Chemical Structure
Methyl 4-chlorophenylacetate consists of a 4-chlorophenyl ring connected to a methyl acetate group via a methylene bridge. This structural arrangement provides multiple reactive sites, making the compound valuable in organic synthesis.
Chemical Identifiers
Identifier | Value |
---|---|
CAS Number | 52449-43-1 |
IUPAC Name | methyl 2-(4-chlorophenyl)acetate |
InChI | InChI=1S/C9H9ClO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 |
InChIKey | WWIYGBWRUXQDND-UHFFFAOYSA-N |
SMILES | COC(=O)CC1=CC=C(C=C1)Cl |
EC Number | 257-927-0 |
MDL Number | MFCD00032743 |
The compound is also known by numerous synonyms, including Benzeneacetic acid, 4-chloro-, methyl ester; (4-Chlorophenyl)acetic acid methyl ester; and Methyl p-chlorophenylacetate . These alternative names reflect different naming conventions and historical nomenclature practices in the chemical literature.
Synthesis Methods
Several synthetic routes can produce methyl 4-chlorophenylacetate, with the most common approaches detailed below.
Esterification of 4-chlorophenylacetic acid
The most direct synthesis method involves the esterification of 4-chlorophenylacetic acid with methanol in the presence of an acid catalyst, typically sulfuric acid. This straightforward approach offers good yields and is suitable for both laboratory and industrial scale production.
Synthesis from 4-chlorobenzoic acid
A detailed synthetic procedure starting from 4-chlorobenzoic acid has been documented:
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A three-necked 250 mL flask with appropriate fittings is charged with 4-chlorobenzoic acid (40 g, 0.26 mol) and anhydrous methanol (100 mL).
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Concentrated sulfuric acid (16 mL) is added dropwise through a dropping funnel.
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The solution is heated to reflux for 6 hours, cooled to room temperature, and poured into an equal volume of water.
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The organic phase is washed with saturated aqueous sodium bicarbonate solution (10 mL) to achieve pH 7–8.
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The crude product is dried over magnesium sulfate and can be used for subsequent steps without further purification, typically yielding 80% of the desired product .
Bromination-esterification route
Another synthetic pathway involves the preparation of methyl α-bromo(4-chlorophenyl)acetate, which can be synthesized from 4-chlorophenylacetic acid through bromination followed by esterification:
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A solution of 4-chlorophenylacetic acid, phosphorus trichloride, and bromine is refluxed in benzene for three days.
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The resulting α-bromo(4-chlorophenyl)acetic acid is then esterified with methanol in the presence of concentrated sulfuric acid .
This intermediate can further react with various nucleophiles to produce functionalized derivatives of methyl 4-chlorophenylacetate.
Applications and Uses
Methyl 4-chlorophenylacetate serves numerous functions in chemical research and industrial applications, demonstrating its versatility as a chemical building block.
Chemical Intermediate
The compound functions as a versatile chemical intermediate in organic synthesis, particularly in the preparation of complex molecules. Its reactive functional groups—the ester moiety and the chlorophenyl group—provide multiple sites for chemical transformations.
Pharmaceutical Development
In pharmaceutical research, methyl 4-chlorophenylacetate serves as an important building block for drug candidate synthesis. The chlorophenyl moiety appears in numerous pharmaceutical agents, making this compound a valuable precursor in medicinal chemistry.
Synthesis of Biologically Active Compounds
Research has demonstrated the utility of methyl 4-chlorophenylacetate in synthesizing compounds with biological activity. For example, it has been employed in preparing 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives, which have shown antiviral activity against tobacco mosaic virus .
Additionally, the compound has been used to synthesize methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate, which represents a class of compounds with potential pharmaceutical applications .
Chemical Reactions
Methyl 4-chlorophenylacetate can participate in various chemical reactions due to its functional groups and structure.
Hydrolysis
The ester group readily undergoes hydrolysis under acidic or basic conditions to yield 4-chlorophenylacetic acid. This reaction represents a fundamental transformation in ester chemistry and can serve as a deprotection step in multistep syntheses.
Transesterification
The methyl ester can undergo transesterification with other alcohols to form different esters. This reaction allows for the modification of the ester portion while maintaining the chlorophenyl acetate core structure.
Nucleophilic Substitution
The compound participates in nucleophilic substitution reactions, as demonstrated in the synthesis of methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate. In this reaction, methyl α-bromo(4-chlorophenyl)acetate reacts with 1-(3-chlorophenyl)piperazin-2-one to form the substituted product .
The general reaction scheme involves:
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Preparation of methyl α-bromo(4-chlorophenyl)acetate
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Reaction with 1-(3-chlorophenyl)piperazin-2-one in methanol with sodium bicarbonate
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Heating at 80°C for 6 hours followed by appropriate workup procedures
Aromatic Substitution
The chlorine atom on the phenyl ring can participate in various substitution reactions, although these typically require specific activating conditions or catalysts due to the relatively low reactivity of aryl chlorides toward nucleophilic aromatic substitution.
Biological Activity and Research Findings
Research has revealed interesting biological activities for compounds derived from methyl 4-chlorophenylacetate, particularly in antiviral applications.
Antiviral Activity
Derivatives synthesized using methyl 4-chlorophenylacetate as a precursor have demonstrated antiviral activity. For example, 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives have shown efficacy against tobacco mosaic virus (TMV) .
A study evaluating these compounds against TMV produced the following results:
Table 3: Inhibition Rates of Compounds Derived from 4-Chlorobenzoic Acid Against Tobacco Mosaic Virus
Compound | Concentration (mg/mL) | Inhibition Rate (%) |
---|---|---|
7a | 0.5 | 38.42 |
7b | 0.5 | 42.00 |
7c | 0.5 | 31.55 |
7d | 0.5 | 34.70 |
7e | 0.5 | 25.00 |
7f | 0.5 | 39.60 |
7g | 0.5 | 31.60 |
7h | 0.5 | 36.80 |
7i | 0.5 | 42.49 |
7j | 0.5 | 33.92 |
Ningnanmycin (control) | 0.5 | 54.51 |
Notably, compounds 7b and 7i, containing 4-methylphenyl and 3-chlorophenyl substituents respectively, exhibited the highest inhibition rates at 42.00% and 42.49% . While these values are lower than the control agent ningnanmycin (54.51%), they demonstrate promising antiviral activity that warrants further investigation.
Structure-Activity Relationship Studies
The compound has been utilized in structure-activity relationship studies to evaluate how different substituents affect biological activity. Research indicates that the chlorine atom in the para position of the phenyl ring significantly influences the biological properties of resulting derivatives . These findings contribute to understanding how structural modifications can enhance or alter biological activity.
Supplier | Purity | Package Size | Specification | Price (if available) |
---|---|---|---|---|
TCI America | >98.0% (GC) | 5g | Colorless to almost colorless clear liquid | $29.00 |
TCI America | >98.0% (GC) | 25g | Colorless to almost colorless clear liquid | $91.00 |
Thermo Scientific Chemicals | 99% | 5g, 25g | Clear colorless to light yellow liquid | Not specified |
The compound is typically supplied with purity exceeding 98% as determined by gas chromatography . Quality control specifications usually include appearance assessment, refractive index measurement (1.5220 to 1.5240 at 20°C, 589 nm), and confirmation by infrared spectroscopy .
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